4-(クロロメチル)フェニル酢酸

概要

説明

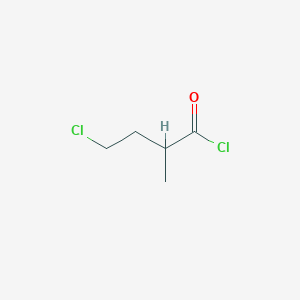

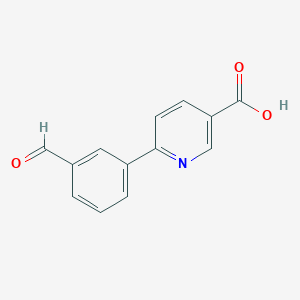

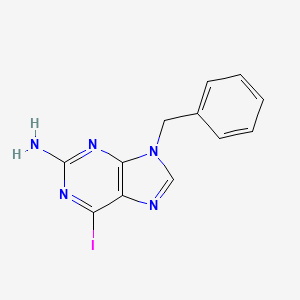

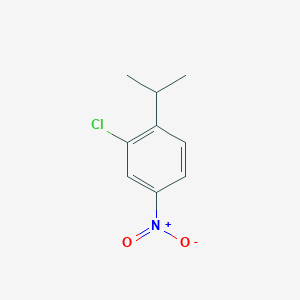

4-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of phenylacetic acid, which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Synthesis Analysis

The synthesis of phenylacetic acid derivatives, which includes 4-(Chloromethyl)phenylacetic acid, involves various methods. One method involves the reaction of benzyl chloride with sodium cyanide to produce benzyl cyanide, which is then used to produce phenylacetic acid . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)phenylacetic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 184.029114 .Chemical Reactions Analysis

Reactions at the benzylic position, where the chlorine atom in 4-(Chloromethyl)phenylacetic acid is located, are important for synthesis problems . The compound can undergo various reactions, including free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis

4-(Chloromethyl)phenylacetic acid has a molecular weight of 184.620, a density of 1.3±0.1 g/cm3, and a boiling point of 332.2±22.0 °C at 760 mmHg . The melting point is not available . The compound also has a LogP value of 1.77, indicating its lipophilicity .科学的研究の応用

薬理学:創薬とドラッグデリバリー

4-(クロロメチル)フェニル酢酸: は、新規薬剤の設計およびドラッグデリバリーシステムにおいて重要な役割を果たします。 その誘導体、特にボロン酸エステルは、中性子捕捉療法におけるホウ素担体として使用が検討されています 。この療法は、癌細胞へのホウ素の蓄積に続き、中性子照射を行うことで細胞破壊を誘導する癌治療の一種です。

有機合成:化学ビルディングブロック

有機合成において、4-(クロロメチル)フェニル酢酸は汎用性の高いビルディングブロックとして機能します。 これは、複雑な有機化合物の合成に不可欠な、ラジカル臭素化や求核置換反応などの様々な化学反応で使用されています .

材料科学:ポリマーおよび樹脂の製造

この化合物は、材料科学においてポリマーおよび樹脂の製造に使用されます。 他の化学物質との反応性により、耐久性や耐薬品性などの特定の特性を備えた材料を形成することができます .

分析化学:クロマトグラフィーと分光法

4-(クロロメチル)フェニル酢酸: は、分析化学において、サンプル中の物質を同定および定量するためのクロマトグラフィー分析における標準物質として使用されます。 その独特の性質は、高速液体クロマトグラフィー(HPLC)アプリケーションに適しています .

生化学:酵素および受容体研究

生化学において、この化合物は、酵素反応および受容体結合の研究に使用されます。 酵素アッセイにおいて阻害剤または活性剤として作用し、生化学的経路および潜在的な治療標的に関する洞察を提供します .

環境研究:植物-土壌相互作用研究

環境研究では、4-(クロロメチル)フェニル酢酸を使用して、植物-土壌相互作用を研究しています。 このようなフェノール性化合物は、植物が環境に適応し、ストレスを管理する方法において重要な役割を果たし、持続可能な農業慣行に不可欠です .

Safety and Hazards

作用機序

Target of Action

It is known that the compound can undergo reactions at the benzylic position . The benzylic position is a carbon atom on the alkyl group attached to a benzene ring . This position is significant in synthesis problems .

Mode of Action

The mode of action of 4-(Chloromethyl)phenylacetic acid involves reactions at the benzylic position . These reactions can be free radical reactions, nucleophilic substitutions, or oxidations . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving benzene derivatives .

Pharmacokinetics

Similar compounds, such as chlorambucil, are known to be extensively metabolized in the liver .

Result of Action

The compound’s ability to undergo reactions at the benzylic position suggests that it may influence the structure and function of benzene derivatives .

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species.

生化学分析

Biochemical Properties

4-(Chloromethyl)phenylacetic acid can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . It can interact with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is often determined by the compound’s chemical structure and properties .

Cellular Effects

The effects of 4-(Chloromethyl)phenylacetic acid on cells and cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is used .

Molecular Mechanism

At the molecular level, 4-(Chloromethyl)phenylacetic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s molecular mechanism of action is largely determined by its chemical structure and properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Chloromethyl)phenylacetic acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 4-(Chloromethyl)phenylacetic acid can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

4-(Chloromethyl)phenylacetic acid is involved in various metabolic pathways . It can interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

4-(Chloromethyl)phenylacetic acid is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation

Subcellular Localization

The subcellular localization of 4-(Chloromethyl)phenylacetic acid can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

2-[4-(chloromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNLILROAPGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437997 | |

| Record name | 4-(Chloromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56066-91-2 | |

| Record name | 4-(Chloromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)

![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)